molecular formula C13H14O3 B11887365 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one CAS No. 61346-00-7

1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one

Cat. No.: B11887365
CAS No.: 61346-00-7
M. Wt: 218.25 g/mol
InChI Key: JDJWPGQJQYYEQR-UHFFFAOYSA-N
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Description

1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one is a chemical compound derived from the naphthoquinone family. This compound is characterized by its unique structure, which includes a naphthalene core substituted with hydroxyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one typically involves the oxidation of naphthalene derivatives. One common method includes the oxidation of 5,8-dihydroxy-3-methyl-1,4-dihydronaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1,4-Naphthoquinone: Shares a similar naphthalene core but lacks the hydroxyl and methyl substitutions.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Contains a hydroxyl group at the 5-position but differs in its substitution pattern.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 2-position

Uniqueness: 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one, also known by its CAS number 61346-00-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • Purity : Minimum 98% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity

The compound has shown significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage related to chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and pathways. It downregulates the expression of inflammatory markers such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Gene Expression Modulation : It has been observed to affect the expression levels of certain genes associated with oxidative stress and inflammation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration at concentrations as low as 10 µM, demonstrating its potential as a natural antioxidant agent.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
104550
507075
1008590

Case Study 2: Anti-inflammatory Effects

In vitro studies on macrophage cell lines treated with lipopolysaccharides (LPS) showed that pre-treatment with the compound significantly reduced IL-6 and TNF-alpha levels by approximately 60% compared to controls.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control250300
LPS Only500600
LPS + Compound200240

Case Study 3: Anticancer Activity

A recent study on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM.

Properties

CAS No.

61346-00-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(5,8-dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H14O3/c1-7-5-10-11(6-9(7)8(2)14)13(16)4-3-12(10)15/h3-4,15-16H,5-6H2,1-2H3

InChI Key

JDJWPGQJQYYEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C=CC(=C2C1)O)O)C(=O)C

Origin of Product

United States

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